molecular formula C18H32N2O6Si B12343036 [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate

[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate

Cat. No.: B12343036
M. Wt: 400.5 g/mol
InChI Key: NCCDRFGHWKGDBD-VXTPIPQJSA-N
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Description

[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a tert-butyl(dimethyl)silyl group, an oxolan ring, and a diazinan-1-yl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Formation of the Oxolan Ring: This step involves the cyclization of an appropriate precursor to form the oxolan ring.

    Introduction of the Diazinan-1-yl Moiety: This is achieved through a nucleophilic substitution reaction, where the diazinan-1-yl group is introduced.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring and the diazinan-1-yl moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the tert-butyl(dimethyl)silyl group is present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for the production of a wide range of products with specific properties.

Mechanism of Action

The mechanism by which [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate exerts its effects depends on the context in which it is used. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
  • [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]

Uniqueness

What sets [(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate apart from similar compounds is its unique combination of functional groups. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, while the oxolan ring and diazinan-1-yl moiety offer multiple sites for chemical modification. This makes it a versatile and valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H32N2O6Si

Molecular Weight

400.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C18H32N2O6Si/c1-11-9-20(17(23)19-16(11)22)15-8-13(25-12(2)21)14(26-15)10-24-27(6,7)18(3,4)5/h11,13-15H,8-10H2,1-7H3,(H,19,22,23)/t11?,13-,14+,15+/m0/s1

InChI Key

NCCDRFGHWKGDBD-VXTPIPQJSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C

Origin of Product

United States

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